![molecular formula C14H9BrI2N2O2 B11695710 3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)

3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

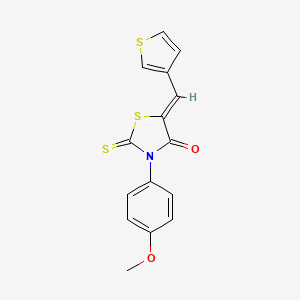

3-Brom-N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methyliden]benzohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazone gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methyliden]benzohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 3-Brombenzohydrazid und 2-Hydroxy-3,5-diiodobenzaldehyd. Die Reaktion wird üblicherweise in einer methanolischen Lösung unter Rückflussbedingungen für mehrere Stunden durchgeführt. Nach Beendigung der Reaktion wird das Gemisch filtriert und das Produkt aus Methanol umkristallisiert, um reine Kristalle zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Darüber hinaus würde die industrielle Produktion strenge Qualitätskontrollen erfordern, um Konsistenz und Sicherheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Brom-N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methyliden]benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu Aminen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Die Brom- und Iodatome können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Thiole (RSH) können für Substitutionsreaktionen verwendet werden.

Haupterzeugnisse

Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zur Ersetzung von Brom oder Iod durch andere funktionelle Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet werden.

Biologie: Die einzigartige Struktur der Verbindung kann es ihr ermöglichen, mit biologischen Molekülen zu interagieren, was sie für biochemische Studien nützlich macht.

Medizin: Ihre potenzielle biologische Aktivität könnte für die Entwicklung neuer Arzneimittel untersucht werden.

Wirkmechanismus

Der Mechanismus, durch den 3-Brom-N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methyliden]benzohydrazid seine Wirkung entfaltet, ist nicht vollständig geklärt. Es wird vermutet, dass es durch seine funktionellen Gruppen mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Die Brom-, Iod- und Hydroxylgruppen können eine Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität spielen .

Wirkmechanismus

The mechanism by which 3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine, iodine, and hydroxyl groups may play a role in binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Brom-N'-[(E)-(2-Hydroxy-5-nitrophenyl)methyliden]benzohydrazid

- 3-Brom-N'-[(1E)-(3,5-Dibrom-2,4-dihydroxyphenyl)methyliden]benzohydrazid

Einzigartigkeit

3-Brom-N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methyliden]benzohydrazid ist durch das Vorhandensein sowohl von Brom- als auch von Iodatomen einzigartig, die in ähnlichen Verbindungen weniger häufig vorkommen. Diese einzigartige Kombination von Halogenen kann besondere chemische und biologische Eigenschaften verleihen, was diese Verbindung zu einem wertvollen Stoff für Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C14H9BrI2N2O2 |

|---|---|

Molekulargewicht |

570.95 g/mol |

IUPAC-Name |

3-bromo-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H9BrI2N2O2/c15-10-3-1-2-8(4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+ |

InChI-Schlüssel |

IVHXIDCBKHIVGI-CNHKJKLMSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11695632.png)

![5-amino-3-{(Z)-1-cyano-2-[3,5-diiodo-2-(propan-2-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695645.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11695646.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11695658.png)

![5-amino-3-{(Z)-1-cyano-2-[4-(diethylamino)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11695659.png)

![(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11695677.png)

![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695679.png)

![4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11695680.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)